![molecular formula C14H10INO2 B11778510 (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C13H9IN2O It features a benzo[d]oxazole ring system substituted with a 3-iodophenyl group and a methanol group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzo[d]oxazole core. The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- **2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- **2-(3-Methylphenyl)benzo[d]oxazol-5-yl)methanol
Uniqueness
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs .
Propiedades
Fórmula molecular |
C14H10INO2 |
|---|---|
Peso molecular |
351.14 g/mol |
Nombre IUPAC |
[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
Clave InChI |
PSJQHYOODQUILI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


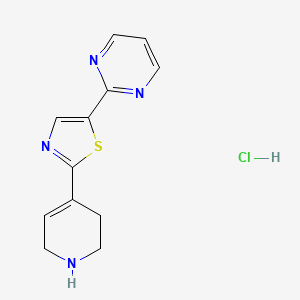
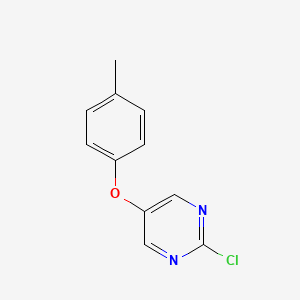
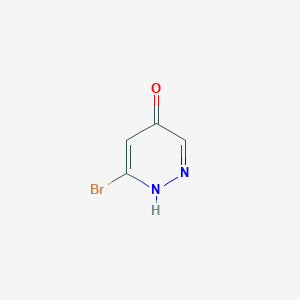
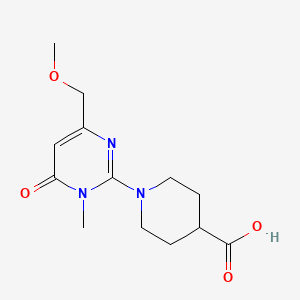
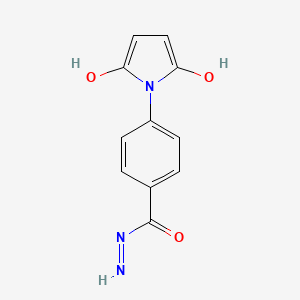
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
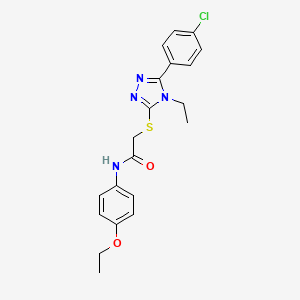
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

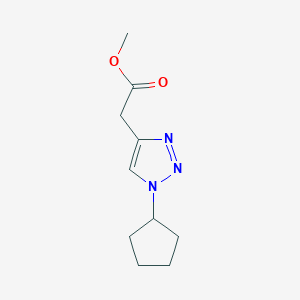

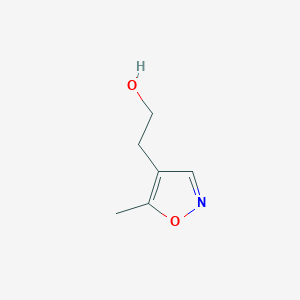
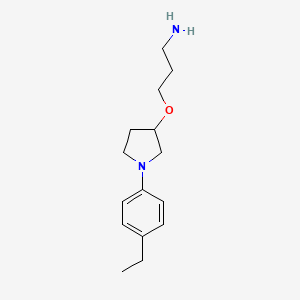
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
